molecular formula C25H23N3O3 B2613141 N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899753-18-5

N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2613141
CAS No.: 899753-18-5
M. Wt: 413.477
InChI Key: LGODUVBLNMJQQB-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound with a unique structure that combines a methoxyphenyl group, a naphthyl group, and a dihydropyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the methoxyphenyl ethylamine: This can be achieved by reacting 2-methoxyphenylacetonitrile with ethylamine under basic conditions.

    Synthesis of the naphthyl dihydropyridazinone: This involves the cyclization of a naphthyl hydrazine derivative with an appropriate diketone.

    Coupling of the two intermediates: The final step involves coupling the methoxyphenyl ethylamine with the naphthyl dihydropyridazinone using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the dihydropyridazinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium hydride in DMF (dimethylformamide) followed by the addition of the desired nucleophile.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a hydroxyl derivative at the carbonyl position.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The exact mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dihydropyridazinone moiety could play a key role in binding to these targets, while the methoxyphenyl and naphthyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate
  • 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone

Uniqueness

N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is unique due to the presence of the dihydropyridazinone moiety, which is not commonly found in similar compounds. This moiety may confer unique biological activity and binding properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-31-23-9-5-4-7-19(23)14-15-26-24(29)17-28-25(30)13-12-22(27-28)21-11-10-18-6-2-3-8-20(18)16-21/h2-13,16H,14-15,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGODUVBLNMJQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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